Mafodotin - 863971-19-1

Mafodotin

Catalog Number: EVT-274683
CAS Number: 863971-19-1
Molecular Formula: C49H76N6O11
Molecular Weight: 925.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mafodotin, also known as monomethyl auristatin F (MMAF), is a synthetic cytotoxic agent belonging to the class of auristatins. [] Auristatins are a group of potent antimitotic agents that act by inhibiting microtubule polymerization, a crucial process for cell division. [, ] Mafodotin is a potent inhibitor of tubulin polymerization, exhibiting strong cytotoxicity against a variety of cancer cell lines. [, ] In scientific research, mafodotin is primarily utilized as a payload in antibody-drug conjugates (ADCs). [, ] These ADCs leverage the specificity of antibodies to deliver mafodotin directly to target cells, minimizing off-target toxicity and maximizing therapeutic efficacy. [, ]

Future Directions

The future of mafodotin research lies in expanding its applications beyond its current use as a payload in ADCs. [, , , , , , ] One promising direction is the development of new auristatin derivatives with improved properties, such as increased potency, enhanced stability, and reduced off-target toxicity. [, , , , , , ] Another area of research focuses on optimizing the linker technology to enhance the controlled release of mafodotin within the target cells, maximizing its therapeutic efficacy while minimizing systemic exposure. [, , , , , , ] The exploration of novel targets for mafodotin-based ADCs is also ongoing, potentially expanding its use to a broader range of cancers. [, , , , , , ]

Belantamab mafodotin (GSK2857916)

  • Compound Description: Belantamab mafodotin is an antibody-drug conjugate (ADC) comprised of a humanized monoclonal antibody targeting B-cell maturation antigen (BCMA) linked to mafodotin (MMAF) via a protease-resistant maleimidocaproyl linker. [, , , , , , , , , , , , , , , , , , ] It induces cell death through several mechanisms, including direct cytotoxicity, antibody-dependent cellular cytotoxicity, and immunogenic cell death. [, , , ]

Denintuzumab mafodotin (SGN-CD19A)

  • Compound Description: Denintuzumab mafodotin is another ADC that utilizes mafodotin as its cytotoxic payload. [, , ] It targets CD19, a B-cell-specific marker, making it relevant for B-cell malignancies like B-cell non-Hodgkin lymphoma and B-cell acute lymphoblastic leukemia. [, , ]

Depatuxizumab mafodotin (ABT-414)

  • Compound Description: Depatuxizumab mafodotin is an ADC designed for treating tumors with epidermal growth factor receptor (EGFR) expression. [, , ] It consists of a humanized IgG1κ antibody targeting a unique epitope on human EGFR linked to mafodotin. []

Monomethyl auristatin F (MMAF)

  • Compound Description: MMAF, also known as mafodotin, is a potent antimitotic agent that inhibits microtubule polymerization, ultimately leading to cell death. [, , , , , , , , , , , ] It is the cytotoxic payload in all the mentioned ADCs. [, , , , , , , , , , , , , ]

Cys-mcMMAF

  • Compound Description: Cys-mcMMAF refers to the cleavable linker-payload component of mafodotin-based ADCs after its release inside target cells. [, ] It consists of the cytotoxic MMAF linked to a cysteine residue through the maleimidocaproyl linker. []
Overview

Monomethyl auristatin F, commonly referred to as MC-MMAF, is a synthetic compound that plays a significant role in the development of antibody-drug conjugates (ADCs). ADCs are targeted cancer therapies that combine the specificity of monoclonal antibodies with the potent cytotoxic effects of small molecule drugs. MC-MMAF is an antimitotic agent derived from auristatin, which is known for its ability to inhibit cell division by disrupting microtubule dynamics.

Source and Classification

MC-MMAF is classified as a cytotoxic agent and is typically used in the context of targeted cancer therapies. It is synthesized through various chemical methods that involve linking the drug to antibodies via specific linkers. The compound's design aims to enhance the therapeutic index by delivering potent drugs directly to cancer cells while minimizing systemic toxicity.

Synthesis Analysis

Methods and Technical Details

The synthesis of MC-MMAF involves several key steps and reagents. A prominent method for synthesizing this compound includes the use of maleimidocaproyl linkers for conjugation to antibodies. The synthesis can be summarized as follows:

  1. Preparation of Reagents: Key reagents such as diisopropylethylamine (DIEA) and sodium carbonate are utilized during the reaction process. The reaction typically occurs at temperatures ranging from -20°C to 40°C, with optimal conditions often between -10°C and 25°C .
  2. Reaction Steps:
    • The initial step involves reacting a precursor compound with an appropriate linker under nitrogen protection.
    • Following this, purification steps are employed, including solvent evaporation and medium pressure chromatography to isolate MC-MMAF in high yield .
  3. Yield Improvement: The method has been optimized to improve the yield of MC-MMAF significantly, indicating its potential for large-scale production .
Molecular Structure Analysis

Structure and Data

MC-MMAF has a complex molecular structure characterized by its charged C-terminal phenylalanine residue, which enhances its solubility and stability when conjugated to antibodies. The molecular weight of MC-MMAF is approximately 731.98 Da, with a protonated ion observed at m/z 732.5 during mass spectrometric analysis .

The structure can be represented as follows:

  • Chemical Formula: C₃₅H₄N₄O₄
  • Functional Groups: The presence of an amide bond and a phenyl group contributes to its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

MC-MMAF undergoes specific chemical reactions when conjugated with antibodies:

  1. Conjugation Reaction: The maleimide group in the linker reacts with thiol groups on the antibody, forming a stable thioether bond. This reaction is crucial for ensuring that the drug remains attached to the antibody during circulation in the bloodstream.
  2. Stability Considerations: The hydrophobic nature of MC-MMAF can lead to aggregation issues; hence, careful control of reaction conditions is necessary to minimize these effects during synthesis .
  3. Purification Techniques: Post-reaction purification techniques such as size exclusion chromatography are employed to remove unreacted components and aggregates .
Mechanism of Action

Process and Data

The mechanism of action of MC-MMAF primarily involves its ability to disrupt microtubule dynamics within cancer cells:

  • Upon internalization via receptor-mediated endocytosis, MC-MMAF is released from the antibody within the cellular environment.
  • Once released, it binds to tubulin, inhibiting polymerization and leading to cell cycle arrest at the G2/M phase.
  • This action ultimately induces apoptosis in rapidly dividing cancer cells, making it effective against various malignancies .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

MC-MMAF exhibits several notable physical and chemical properties:

  • Solubility: It has moderate solubility in organic solvents but limited solubility in water due to its hydrophobic characteristics.
  • Stability: The compound is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for small molecule drugs.

These properties are critical for determining formulation strategies when developing ADCs for clinical applications.

Applications

Scientific Uses

MC-MMAF is primarily used in the development of antibody-drug conjugates aimed at treating various cancers:

  • Targeted Therapy: It allows for selective targeting of cancer cells while sparing normal tissues, thereby reducing side effects associated with traditional chemotherapy.
  • Research Applications: MC-MMAF serves as a valuable tool in cancer research, particularly in studies focused on drug delivery systems and mechanisms of resistance.

Properties

CAS Number

863971-19-1

Product Name

MC-MMAF

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C49H76N6O11

Molecular Weight

925.2 g/mol

InChI

InChI=1S/C49H76N6O11/c1-12-32(6)44(37(65-10)29-41(59)54-27-19-22-36(54)45(66-11)33(7)46(60)50-35(49(63)64)28-34-20-15-13-16-21-34)53(9)48(62)42(30(2)3)51-47(61)43(31(4)5)52(8)38(56)23-17-14-18-26-55-39(57)24-25-40(55)58/h13,15-16,20-21,24-25,30-33,35-37,42-45H,12,14,17-19,22-23,26-29H2,1-11H3,(H,50,60)(H,51,61)(H,63,64)/t32-,33+,35-,36-,37+,42-,43-,44-,45+/m0/s1

InChI Key

ORFNVPGICPYLJV-YTVPMEHESA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O

Solubility

Soluble in DMSO, not in water

Synonyms

SGD-1269; SGD 1269; SGD1269; mc-MMAF; mcMMAF; L4-MMAF; Maleimidocaproyl-MMAF; Maleimidocaproyl monomethylauristatin F; Mafodotin.

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.